Cas no 2381-08-0 (Cysteinesulfinic acid)

Cysteinesulfinic acid 化学的及び物理的性質
名前と識別子
-
- Alanine, 3-sulfino-
- cysteine sulfinic acid
- Alanin-3-sulfinsaeure
- Alanine 3-sulfinic acid
- Alanine,3-sulfino
- Cysteine hydrogen sulfite ester
- Cysteine sulfinate
- Cysteino-sulfinsaeure
- DL-Cysteinsulfinsaeure
- CYSTEINESULFINATE, DL-
- ADVPTQAUNPRNPO-UHFFFAOYSA-N
- Cysteinesulfinic acid
- CHEMBL1702607
- UZY4HYK4ZX
- HMS3266C09
- CYSTEINESULFINIC ACID, (DL)-
- CYSTEINESULFINIC ACID, (+/-)-
- FT-0633338
- UNII-UZY4HYK4ZX
- NSC_109
- CAS_109
- 2381-08-0
- GTPL4695
- HMS3369H02
- J-002599
- Q27071879
- SCHEMBL443654
- DTXSID201336725
- SMR000326770
- HMS2235M21
- 2-amino-3-sulfinopropanoic acid
- ALANINESULFINIC ACID
- BDBM86194
- L-CYSTEINESULFINICACID
- MLS000859909
- L-Cysteine sulfinic acid
- NS00074030
- Sulfino-DL-alanine
- AKOS022145786
- STL570291
- 3-sulfinoalanine
- (2R)-2-amino-3-sulfonylpropanoic acid
- 3-Sulphinoalanine
- 2-azaniumyl-3-hydroxy-3-oxopropane-1-sulfinate
- DB-040988
-
- MDL: MFCD01881656
- インチ: InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)
- InChIKey: ADVPTQAUNPRNPO-UHFFFAOYSA-N
- ほほえんだ: C(C(C(=O)O)N)S(=O)O
計算された属性
- せいみつぶんしりょう: 140.99200
- どういたいしつりょう: 153.009578
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -4.2
- トポロジー分子極性表面積: 120
じっけんとくせい
- 密度みつど: 1.828
- ふってん: 492.8°Cat760mmHg
- フラッシュポイント: 251.8°C
- PSA: 121.33000
- LogP: 0.98870
Cysteinesulfinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C999285-250mg |
Cysteinesulfinic acid |
2381-08-0 | 250mg |
$913.00 | 2023-05-18 | ||
TRC | C999285-50mg |
Cysteinesulfinic acid |
2381-08-0 | 50mg |
$201.00 | 2023-05-18 | ||
TRC | C999285-500mg |
Cysteinesulfinic acid |
2381-08-0 | 500mg |
$ 1200.00 | 2023-09-08 |
Cysteinesulfinic acid 関連文献
-
Min Wei,Zhiyu Shi,David G. Evans,Xue Duan J. Mater. Chem. 2006 16 2102
-
Jingjing Zhao,Yang Wang,Dan Zhao,Lizhen Zhang,Peijie Chen,Xin Xu Analyst 2020 145 6500
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2007 24 927
-
4. Central metabolic processes of marine macrophytic algae revealed from NMR based metabolome analysisVishal Gupta,Rajendra Singh Thakur,C. R. K. Reddy,Bhavanath Jha RSC Adv. 2013 3 7037
-
Lisa Eisenbeiss,Tina M. Binz,Markus R. Baumgartner,Thomas Kraemer,Andrea E. Steuer Analyst 2020 145 6586
-
Shuling Yan,Yanhong Zhu,Lili Li,Song Qin,Jingyi Yuan,Xiulian Chang,Shanliang Hu Food Funct. 2023 14 427
-
Victoria N. Drago,Steven Dajnowicz,Jerry M. Parks,Matthew P. Blakeley,David A. Keen,Nicolas Coquelle,Kevin L. Weiss,Oksana Gerlits,Andrey Kovalevsky,Timothy C. Mueser Chem. Sci. 2022 13 10057
-
Victoria N. Drago,Steven Dajnowicz,Jerry M. Parks,Matthew P. Blakeley,David A. Keen,Nicolas Coquelle,Kevin L. Weiss,Oksana Gerlits,Andrey Kovalevsky,Timothy C. Mueser Chem. Sci. 2022 13 10057
-
Jie Yin,Yuying Li,Hui Han,Zhaojin Liu,Xiangfang Zeng,Tiejun Li,Yulong Yin Food Funct. 2018 9 4153
-
Ramu Adela,Siva Swapna Kasarla,Najmuddin Saquib,Sonu Kumar Gupta,Sneh Bajpai,Yashwant Kumar,Sanjay K Banerjee Mol. Omics 2023 19 321
Cysteinesulfinic acidに関する追加情報
The Role of Cysteinesulfinic Acid (CAS No. 2381-08-0) in Biological Systems and Emerging Therapeutic Applications
Cysteinesulfinic acid, identified by the Chemical Abstracts Service registry number CAS No. 2381-08-0, is a sulfur-containing organic compound derived from the oxidation of cysteine, a naturally occurring amino acid. Its chemical structure consists of a sulfinate group (-SO₂H) attached to the thiol group (-SH) of L-cysteine, forming a unique molecule with distinct redox properties. This compound has garnered significant attention in recent years due to its involvement in cellular antioxidant mechanisms and potential roles in neuroprotection, metabolic regulation, and inflammation modulation. Recent advancements in analytical chemistry and systems biology have enabled precise quantification of cysteinesulfinic acid levels in biological fluids and tissues, revealing its dynamic interplay with other metabolites in health and disease.
Emerging studies highlight that cysteinesulfinic acid functions as an intermediate in the transsulfuration pathway, which converts homocysteine into cystathionine and ultimately into glutathione (GSH). Glutathione serves as a critical intracellular antioxidant, neutralizing reactive oxygen species (ROS) to maintain redox homeostasis. A 2023 study published in Free Radical Biology and Medicine demonstrated that elevated levels of cysteinesulfinic acid correlate with enhanced GSH synthesis under oxidative stress conditions, suggesting its role as a signaling molecule for antioxidant defense activation. The compound’s sulfinate moiety provides redox flexibility, allowing it to participate in both electron transfer processes and metal ion chelation without compromising cellular thiol pools.
In neurobiology, cysteinesulfinic acid has been implicated in neuronal survival mechanisms through its interaction with the cystine-glutamate exchange (xCT) transporter. Researchers at Stanford University revealed that exogenous administration of this compound reduces glutamate excitotoxicity in hippocampal neurons by modulating xCT activity without affecting baseline neurotransmitter levels. This discovery has therapeutic implications for neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS), where aberrant glutamate signaling contributes to motor neuron degeneration. A groundbreaking 2024 preclinical trial showed that cysteinesulfinic acid derivatives administered via targeted nanoparticle delivery significantly prolonged survival time in ALS mouse models compared to standard treatments.
The metabolic pathways involving CAS No. 2381-08-0 exhibit tissue-specific regulation, particularly in the kidney where it plays a role in maintaining renal redox balance during ischemia-reperfusion injury. A collaborative study between Harvard Medical School and MIT demonstrated that renal tubular cells exposed to hypoxic conditions upregulate cysteinyl sulfinic acid decarboxylase (CSAD), an enzyme catalyzing conversion of cysteinesulfinic acid into cysteamine—a key regulator of mitochondrial bioenergetics. This enzymatic activity was found to be critical for preserving ATP production during acute kidney injury (AKI), offering new insights into organ-specific redox adaptation strategies.
In cardiovascular research, recent investigations have uncovered cysteinesulfinic acid’s anti-inflammatory properties. A 2024 paper from Circulation Research reported that this compound suppresses NF-κB activation by sequestering oxidized thioredoxin molecules, thereby inhibiting pro-inflammatory cytokine production in vascular endothelial cells. When administered systemically at subtoxic doses (<5 mM/kg), it reduced infarct size by 37% in myocardial ischemia models through dual mechanisms: enhancing nitric oxide bioavailability while simultaneously suppressing oxidative damage markers like malondialdehyde (MDA). These findings challenge traditional views on sulfur-containing antioxidants’ cardiovascular roles.
Synthetic chemistry advancements have enabled controlled synthesis of cysteinesulfinic acid analogs, which exhibit improved pharmacokinetic profiles compared to the native compound. Using solid-phase peptide synthesis techniques, researchers at ETH Zurich developed a prodrug formulation encapsulating this molecule within lipid nanoparticles, achieving 9-fold higher brain penetration efficiency than free compounds when tested on rodent models. Structural modifications targeting the sulfinate group’s acidity have produced derivatives with tunable reactivity towards ROS species—critical for designing compounds with site-specific therapeutic action.
In cancer biology studies published this year, cysteinesulfinic acid levels were inversely correlated with tumor progression indices in multiple myeloma patients. The compound appears to inhibit tumor angiogenesis by downregulating VEGF expression through epigenetic modifications mediated by DNA methyltransferases (DNMTs). Mechanistic elucidation revealed that its sulfinate group induces conformational changes in DNMT enzymes when present at micromolar concentrations (<5–15 μM), leading to hypomethylation of VEGF promoter regions and subsequent transcriptional silencing—a novel epigenetic regulatory mechanism not previously observed among sulfur-containing metabolites.
A significant breakthrough came from structural biology studies using cryo-electron microscopy techniques published late 2024. These revealed how cysteinesulfinic acid binds selectively to the active site of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its mislocalization from mitochondria to cytoplasm—a process associated with neurodegenerative pathologies like Alzheimer’s disease. The binding affinity was determined through isothermal titration calorimetry (ITC) experiments showing nanomolar dissociation constants (Kd = ~4 nM), indicating strong molecular interactions that could form the basis for new drug design paradigms targeting enzyme mislocalization pathways.
Clinical translation efforts are currently focused on developing stable formulations suitable for oral administration due to its inherent instability under physiological pH conditions (CAS No. 2381-08-0 suffers rapid hydrolysis above pH 6). Encapsulation within pH-sensitive micelles has shown promise in extending half-life from minutes to hours while maintaining bioactivity when tested on human-derived hepatoma cells lines such as HepG2 cultures exposed to hydrogen peroxide-induced oxidative stress scenarios.
Safety evaluations conducted across multiple species demonstrated dose-dependent effects on hepatic enzyme activities up to concentrations exceeding therapeutic ranges (>5 mM/kg). However, recent toxicology studies using zebrafish models indicated no developmental toxicity at clinically relevant doses (<5–15 μM/kg), aligning with emerging evidence suggesting selective toxicity toward malignant cells over normal tissues when combined with targeted delivery systems.
Ongoing research funded by NIH grants explores the potential of cysteinesulfinic acid as a biomarker for early-stage Parkinson’s disease detection through liquid chromatography-mass spectrometry (LC/MS) analysis of cerebrospinal fluid samples collected from prodromal patient cohorts compared against age-matched controls exhibiting normal dopaminergic function markers like dopamine beta-hydroxylase activity levels.
In drug delivery innovation spaces, chemists are engineering conjugates linking this molecule with polyethylene glycol (PEG) chains using click chemistry approaches—resulting compounds exhibit enhanced stability while maintaining redox-active properties essential for therapeutic efficacy according to data presented at the 2024 American Chemical Society National Meeting on Advanced Drug Delivery Systems.
Bioinformatics analyses comparing genomic datasets from The Cancer Genome Atlas (TCGA) identified strong inverse correlations between CSAD gene expression levels and tumor mutational burden scores across several cancer types including lung adenocarcinoma and breast carcinoma subtypes—suggesting potential roles beyond direct antioxidant activity into broader genomic stability maintenance pathways requiring further exploration via CRISPR-based knockout studies.
A newly discovered metabolic interconversion pathway reported earlier this year shows that under hypoxic conditions certain cancer cells convert extracellularly administered cysteinesulfinic acid into sulfite ions via uncharacterized membrane-bound oxidoreductases—a process which paradoxically enhances their survival under low-oxygen environments but creates opportunities for developing dual-action agents combining antioxidant properties with metabolic inhibitors targeting these enzymes specifically identified using proteomic profiling techniques such as SWATH mass spectrometry.
Innovative analytical methods combining ultra-high performance liquid chromatography (UHPLC) with high-resolution mass spectrometry now enable real-time monitoring of intracellular cysteinyl sulphinates including our focus compound during live cell imaging experiments—this technical advancement has accelerated mechanistic studies revealing time-dependent shifts between compartmentalized pools during immune response activation periods observed after macrophage stimulation with lipopolysaccharide endotoxins.
Epidemiological data emerging from population-based metabolomics projects like Metabolomics Workbench database indicate associations between higher plasma concentrations of CAS No. 2381-08-0 and reduced incidence rates of age-related macular degeneration among individuals over 65 years old—suggesting possible ocular protective effects mediated through inhibition of complement system activation pathways currently under investigation using ocular perfusion models involving porcine eyes ex vivo systems treated with varying concentrations ranging from nM up through mM scales without inducing corneal opacity changes beyond experimental error margins even at highest tested doses.
Synthetic organic chemists have synthesized over two dozen derivatives since early 2024 by modifying both amino group substituents and sulfinate ester linkages—these structural variants display differential affinities toward specific ROS species such as hydroxyl radicals versus peroxynitrite anions measured via electron paramagnetic resonance spectroscopy experiments conducted under simulated physiological conditions mimicking cerebral ischemia environments characterized by high nitric oxide concentrations coupled with reactive oxygen species overproduction scenarios typically observed during stroke pathophysiology progression phases analyzed via longitudinal patient monitoring datasets integrated into computational predictive models developed at UC San Diego’s Center for Molecular Analysis & Design laboratories.
2381-08-0 (Cysteinesulfinic acid) 関連製品
- 207121-48-0(L-Cysteinesulfinic acid monohydrate)
- 1115-65-7(L-Cysteinesulfinic Acid)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 1017604-09-9(Methyl 5-morpholinopyrazine-2-carboxylate)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)
- 899400-95-4(methyl 2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)
- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)
- 1214338-32-5(3-(3-Iodo-2-(pyridin-3-yl)phenyl)pyridine)
- 2361640-17-5(1-(1,3,4,5-Tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)-2-propen-1-one)